molecular formula C7H6N4S B178390 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-22-4

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B178390
CAS RN: 138588-22-4
M. Wt: 178.22 g/mol
InChI Key: UIJGGAZDQUJDGK-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (PTD) is an organic compound that is used in a variety of scientific research applications. It is commonly referred to as a "thiadiazole" due to its structure and chemical properties. PTD is a versatile molecule that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and gene regulation. PTD has a unique structure that allows it to interact with other molecules in a variety of ways, making it useful for a wide range of research applications.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)imidates

The compound is used in the synthesis of N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as intermediates . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Anti-Fibrosis Activity

Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of N-(Pyridin-2-yl)amides

The compound is used in the chemodivergent synthesis of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound is also used in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Development of Novel Anti-fibrotic Drugs

Compounds 12m and 12q, synthesized using the compound, effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.

Mode of Action

Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might interact with its targets and induce changes that inhibit specific biological processes.

Biochemical Pathways

Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.

Pharmacokinetics

Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Result of Action

Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might have similar effects.

Action Environment

The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.

properties

IUPAC Name

3-pyridin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJGGAZDQUJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616982
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

CAS RN

138588-22-4
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(5-chloro-1,2,4-thiadiazol-3-yl)pyridine in 2 M ammonia in EtOH (10 ml) was heated overnight at 70° C. Volatiles were removed by concentration under reduced pressure. Purification by chromatography on silica (eluted with 0->10% MeOH/CH2Cl2+0->1% NH4OH) gave 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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